4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid 4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 887978-52-1
VCID: VC3862015
InChI: InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17)
SMILES: CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid

CAS No.: 887978-52-1

Cat. No.: VC3862015

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-1-(P-tolyl)cyclohexanecarboxylic acid - 887978-52-1

Specification

CAS No. 887978-52-1
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O3/c1-10-2-4-11(5-3-10)14(13(16)17)8-6-12(15)7-9-14/h2-5H,6-9H2,1H3,(H,16,17)
Standard InChI Key IGJQKWIMCAZJCO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . Its IUPAC name is 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylic acid, reflecting the para-methyl-substituted phenyl group (p-tolyl), the ketone at position 4, and the carboxylic acid at position 1 of the cyclohexane ring.

Table 1: Key Identifiers

PropertyValueSource
CAS Number887978-52-1
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
pKa (predicted)4.07 ± 0.20
Boiling Point422.4 ± 45.0 °C (predicted)
Density1.196 ± 0.06 g/cm³ (predicted)

Structural Analysis

The cyclohexane ring adopts a chair conformation, with the ketone (C=O) at position 4 and the carboxylic acid (-COOH) at position 1. The para-tolyl group introduces steric bulk and aromatic π-electron density, influencing reactivity. Spectroscopic data (IR, NMR) confirm the presence of characteristic carbonyl (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches . The SMILES notation (CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)O) and InChIKey (CVDLCBGRWYUNAK-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Claisen Condensation: Cyclohexanone derivatives react with methyl p-tolylacetate to form a β-keto ester intermediate.

  • Cyclization: Intramolecular aldol condensation under acidic or basic conditions yields the cyclohexane ring .

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH or HCl .

Example Reaction Pathway:

Methyl p-tolylacetate+CyclohexanoneBaseMethyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylateHydrolysis4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid\text{Methyl p-tolylacetate} + \text{Cyclohexanone} \xrightarrow{\text{Base}} \text{Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate} \xrightarrow{\text{Hydrolysis}} \text{4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid}

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (DMF, THF) improve cyclization yields .

  • Temperature Control: Elevated temperatures (80–120°C) are critical for avoiding side products like lactones .

  • Catalysts: Brønsted acids (e.g., p-TsOH) accelerate ketone-enol tautomerization during cyclization .

Physicochemical Properties

Thermal Stability

The compound decomposes above 250°C, with a predicted boiling point of 422°C . Differential scanning calorimetry (DSC) reveals an endothermic melting transition near 180°C (unconfirmed experimentally).

Solubility Profile

  • Polar Solvents: Soluble in DMSO, DMF, and methanol.

  • Nonpolar Solvents: Insoluble in hexane or toluene .

  • Aqueous Solubility: Limited solubility (~1.2 mg/mL at pH 7), enhanced under basic conditions (pH > 10) .

Acid-Base Behavior

The carboxylic acid group has a pKa of ~4.07, making it partially ionized at physiological pH . This property facilitates salt formation with amines (e.g., triethylamine) for purification.

Chemical Reactivity

Carboxylic Acid Derivatives

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters .

  • Amide Formation: Coupling with amines via EDCI/HOBt yields amides, useful in peptide mimetics .

Ketone Reactivity

  • Nucleophilic Addition: Grignard reagents add to the ketone, forming tertiary alcohols .

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, though steric hindrance limits yields .

Decarboxylation

Under thermal or oxidative conditions (e.g., CuO, 200°C), the carboxylic acid group is lost as CO₂, yielding 1-(p-tolyl)cyclohexanone .

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Quinazoline Derivatives: Used in kinase inhibitors (e.g., EGFR inhibitors) .

  • Macrocyclic Compounds: Incorporated into antibiotics via ring-closing metathesis .

Material Science

  • Coordination Polymers: The carboxylic acid group binds metal ions (e.g., Zn²⁺) to form porous frameworks .

  • Liquid Crystals: Para-tolyl groups enhance mesophase stability in nematic materials .

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